Omigapil - 181296-84-4

Omigapil

Catalog Number: EVT-445948
CAS Number: 181296-84-4
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CGP-3466 is a dibenzooxepine.
Omigapil has been used in trials studying the treatment of Congenital Muscular Dystrophy.
Source and Classification

Omigapil is classified as a tricyclic compound and is structurally related to monoamine oxidase inhibitors, although it does not inhibit monoamine oxidase type B like its analogs, selegiline and rasagiline. Instead, Omigapil exhibits unique mechanisms that differentiate it from these compounds. It has been recognized for its ability to inhibit programmed cell death through the GAPDH-SIAH1 pathway, a critical process in neuroprotection .

Synthesis Analysis

Methods and Technical Details

The synthesis of Omigapil involves several steps that leverage established organic chemistry techniques. While specific proprietary methods may not be fully disclosed in public literature, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available precursors that can be modified through various organic reactions.
  2. Functional Group Manipulation: Key functional groups are introduced or modified to achieve the desired pharmacological properties.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity necessary for clinical applications.

Recent advancements in synthetic methodologies have enabled more efficient routes to Omigapil, focusing on minimizing steps and maximizing yields .

Molecular Structure Analysis

Structure and Data

Omigapil's molecular formula is C19H17NOC_{19}H_{17}NO, with a molecular weight of approximately 295.35 g/mol. The compound features a complex structure characterized by a tricyclic framework:

  • Canonical SMILES: CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31
  • Molecular Structure: The structure includes various functional groups that contribute to its biological activity.

The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets, influencing both its pharmacokinetic properties and mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

Omigapil undergoes various chemical reactions that are essential for its functionality:

  • Reduction Reactions: These involve the gain of electrons or hydrogen atoms, which can alter the compound's reactivity and stability.
  • Substitution Reactions: Omigapil can participate in substitution reactions where functional groups are exchanged without altering the core structure.

The detailed mechanisms of these reactions are less documented but are critical for understanding how Omigapil can be modified for enhanced efficacy or reduced side effects .

Mechanism of Action

Process and Data

Omigapil exerts its neuroprotective effects primarily by inhibiting programmed cell death through interactions with specific enzymes:

  1. Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH): Upon activation by neuronal nitric oxide synthase, GAPDH binds to SIAH1 (seven in absentia homolog 1), leading to translocation into the nucleus.
  2. Transcriptional Activation: This binding activates acetyltransferases such as p300/CBP, which enhances transcription of pro-apoptotic genes like p53 and PUMA.
  3. Inhibition Mechanism: Omigapil prevents the activation of GAPDH through S-nitrosylation, thereby blocking the pro-apoptotic signaling cascade.

This mechanism distinguishes Omigapil from other neuroprotective agents, highlighting its potential therapeutic applications in neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Omigapil exhibits several noteworthy physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which may affect its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within expected ranges for tricyclic compounds.

These properties are crucial for formulation development and determining appropriate administration routes .

Applications

Scientific Uses

Omigapil has been investigated primarily for its potential applications in treating various forms of muscular dystrophy. Its ability to inhibit apoptosis makes it a candidate for further research into:

  • Neurodegenerative Diseases: Studies suggest it could be beneficial in conditions like Parkinson's disease due to its neuroprotective effects.
  • Muscular Dystrophies: Preclinical studies have shown promise in improving muscle function and reducing fibrosis in animal models of congenital muscular dystrophy.

Future clinical trials will further elucidate its efficacy across these applications, potentially leading to new treatment options for patients suffering from debilitating neuromuscular disorders .

Introduction to Omigapil: Pharmacological Context and Academic Relevance

Historical Development and Orphan Drug Designation

Omigapil was first synthesized at Ciba-Geigy (later Novartis) as a structural analog of the monoamine oxidase inhibitor selegiline, designed to retain neuroprotective properties without amphetamine-like metabolites [1] [6]. Between 2000–2010, it underwent clinical trials for Parkinson’s disease (PD) and amyotrophic lateral sclerosis (ALS). Despite demonstrating potent anti-apoptotic effects in vitro and in animal models, phase II/III trials in PD (NCT00434499) and ALS (NCT00036413) failed to meet efficacy endpoints, leading to discontinuation [1] [5] [6].

In 2007, Santhera Pharmaceuticals licensed omigapil from Novartis, pivoting development toward CMDs based on preclinical evidence of efficacy in dystrophic mouse models [5] [8]. This strategic repurposing leveraged omigapil’s inhibition of apoptosis—a pathomechanism shared by LAMA2-RD and COL6-RD. Key milestones include:

  • Orphan Drug Designations:
  • FDA (2008) and EMA (2008) for congenital muscular dystrophy [3] [8].
  • FDA Fast Track status (2012) for LAMA2-RD and COL6-RD [5] [7].
  • Preclinical Validation: Omigapil improved survival, motor function, and histopathology in dyw/dyw (LAMA2-deficient) and Col6a1−/− (COL6-deficient) mice by suppressing apoptosis in skeletal muscle [1] [4] [10].

The phase I CALLISTO trial (NCT01805024) validated omigapil’s pharmacokinetic (PK) profile and safety in pediatric CMD patients. This study employed an innovative adaptive dose-finding algorithm (stochastic approximation with virtual observation recursion) to efficiently identify the target exposure dose (0.06 mg/kg/day) in 20 children aged 5–16 years [2] [4] [5].

Table 1: Key Regulatory and Clinical Development Milestones for Omigapil

YearEventAgency/StudySignificance
2008Orphan Drug Designation for CMDFDA & EMAEnabled expedited development pathways [3] [8]
2012Fast Track DesignationFDAPriority review for CMD subtypes [5]
2013–2018Phase I CALLISTO Trial (NCT01805024)NIH/SantheraEstablished PK profile in pediatric CMD patients [4] [7]
2024Phase I Data PublicationNeurology GeneticsConfirmed target dose (0.06 mg/kg/day) [2] [4]

Table 2: Clinical Trials of Omigapil

IdentifierPhaseConditionOutcome
NCT00036413II/IIIALSLack of efficacy [1] [6]
NCT00434499IIParkinson’s DiseaseNo neuroprotective benefit [1] [5]
NCT01805024ILAMA2-RD and COL6-RDFavorable PK; safe in pediatrics [2] [4]

Structural and Chemical Properties of Omigapil

Omigapil (C19H17NO; molecular weight 275.35 g/mol) is a tricyclic dibenzoxepine derivative with a propargylamine moiety [6] [9]. Its molecular structure features:

  • Core Scaffold: A dibenzo[b,f]oxepin ring system linked to a N-methyl-N-prop-2-yn-1-amine chain [9] [10].
  • Key Functional Groups: The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating chemical biology studies [10].

Unlike selegiline, omigapil lacks monoamine oxidase (MAO)-A or MAO-B inhibitory activity due to its non-phenolic structure and inability to metabolize into amphetamines [1] [6]. This structural distinction is critical for its safety profile in pediatric populations.

Pharmacokinetic Properties:

  • Oral Bioavailability: Administered as a mono-maleate salt (CGP3466B), it achieves effective plasma concentrations with linear absorption [1] [10].
  • Blood-Brain Barrier Penetration: Demonstrated in primate models, supporting CNS activity [1].
  • Dose-Response: Exhibits a bell-shaped curve in preclinical models, with optimal neuroprotection at 0.014–0.14 mg/kg (subcutaneous) in rhesus monkeys [1].

Table 3: Physicochemical and Pharmacokinetic Properties

PropertyValue/CharacteristicReference
Molecular FormulaC19H17NO [6] [9]
CAS Registry Number181296-84-4 [6] [9]
SolubilityLipophilic; formulated as oral liquid suspension [5] [7]
Protein BindingNot characterized (inferred high) [1]
Target Plasma Exposure (AUC0–24h)3–33 ng·h/mL (pediatric dose: 0.06 mg/kg/day) [2] [4]
Click Chemistry UtilityAlkyne group for CuAAC applications [10]

Rationale for Targeting Apoptosis in Neuromuscular and Neurodegenerative Disorders

The therapeutic rationale for omigapil centers on inhibiting apoptosis as a core pathomechanism in CMDs:

1.3.1. Apoptotic Pathways in CMDs:

  • LAMA2-RD: Mutations in laminin-α2 disrupt the extracellular matrix (ECM)-muscle fiber linkage, triggering mitochondrial permeability transition and p53-mediated apoptosis. Mouse models show elevated caspase-3 and Bax/Bcl-2 ratios [1] [4].
  • COL6-RD: Collagen VI deficiency causes mitochondrial dysfunction and cytochrome c-mediated apoptosis, particularly in diaphragmatic muscle [4] [8].

1.3.2. Mechanism of Action:

Omigapil binds glyceraldehyde-3-phosphate dehydrogenase (GAPDH), preventing its S-nitrosylation and subsequent binding to the E3 ubiquitin ligase Siah1. This inhibits GAPDH-Siah1 nuclear translocation, blocking pro-apoptotic cascades involving p53, PUMA, and p21 [1] [6] [10]. Efficacy occurs at picomolar concentrations (EC50 ~10−9 M), making it 100-fold more potent than selegiline in apoptosis inhibition [1] [10].

1.3.3. Preclinical Efficacy:

  • LAMA2-RD Models:
  • dyw/dyw mice: Omigapil (0.1 mg/kg/day) reduced muscle apoptosis, increased locomotion, and extended survival by >50% [1] [10].
  • dy2J/dy2J mice: Decreased fibrosis and improved respiratory function [4].
  • COL6-RD Models: Col6a1−/− mice showed reduced diaphragmatic apoptosis and improved mitochondrial integrity [4].
  • Synergistic Approaches: Combining omigapil with mini-agrin (an ECM protein) enhanced muscle regeneration in dyw/dyw mice, though mini-agrin remains clinically unavailable [1] [4].

Table 4: Efficacy of Omigapil in Preclinical CMD Models

ModelDose/RegimenKey OutcomesReference
dyw/dyw (LAMA2-RD)0.1 mg/kg/day IP/oral↑ Survival (50%), ↓ apoptosis, ↑ motor function [1] [10]
dy2J/dy2J (LAMA2-RD)0.1 mg/kg/day IP↓ Fibrosis, ↑ respiratory rate [4]
Col6a1−/− (COL6-RD)Unpublished doses↓ Diaphragm apoptosis, ↑ mitochondrial function [4]

Properties

CAS Number

181296-84-4

Product Name

Omigapil

IUPAC Name

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

InChI

InChI=1S/C19H17NO/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19/h1,4-11,13H,12,14H2,2H3

InChI Key

QLMMOGWZCFQAPU-UHFFFAOYSA-N

SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31

Synonyms

CGP 3466
CGP 3466B
CGP-3466
CGP-3466B
CGP3466B
dibenzo(b,f)oxepin-10-ylmethyl-methyl-prop-2-ynyl-amine
omigapil
TCH 346
TCH-346
TCH346

Canonical SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.